5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C10H14N2 and a molecular weight of 162.2316 g/mol It belongs to the class of quinoxalines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,2-diaminobenzene with 2,5-hexanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized quinoxalines .
Scientific Research Applications
5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline depends on its specific application. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The molecular targets and pathways involved vary based on the specific biological activity being studied.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoxaline: Lacks the methyl groups at positions 5 and 8, which can affect its chemical reactivity and biological activity.
5,8-Dimethylquinoxaline: Similar structure but lacks the tetrahydro component, leading to different electronic properties and reactivity.
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline: Contains additional functional groups that can significantly alter its chemical and biological properties.
Uniqueness: 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of methyl groups at positions 5 and 8 can enhance its stability and modify its electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5,8-dimethyl-1,2,3,4-tetrahydroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-3-4-8(2)10-9(7)11-5-6-12-10/h3-4,11-12H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVBBBRKTTVZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216309 | |
Record name | 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66102-39-4 | |
Record name | 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066102394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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